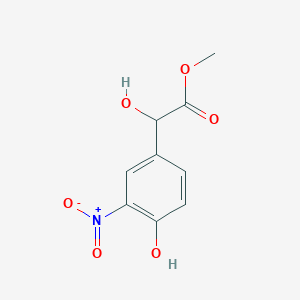![molecular formula C22H24ClN5O2 B2817778 2-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-phenylethanol CAS No. 1396859-27-0](/img/structure/B2817778.png)
2-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-phenylethanol is a complex organic compound that features a combination of piperazine, triazole, and phenylethanol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-phenylethanol typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the piperazine derivative.
Triazole Formation: The piperazine derivative is then reacted with an appropriate azide to form the triazole ring through a cycloaddition reaction.
Coupling with Phenylethanol: The final step involves coupling the triazole-piperazine intermediate with phenylethanol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanol moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the triazole or piperazine rings, potentially leading to the formation of simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups at the chloro position.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological or psychiatric disorders.
Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition due to its complex structure.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperazine and triazole moieties are known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
The uniqueness of 2-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-phenylethanol lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential biological activity. The presence of both piperazine and triazole rings in a single molecule is relatively rare and offers unique opportunities for interaction with biological targets.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(2-hydroxy-2-phenylethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c1-16-7-8-18(23)13-20(16)26-9-11-27(12-10-26)22(30)19-14-28(25-24-19)15-21(29)17-5-3-2-4-6-17/h2-8,13-14,21,29H,9-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGLUNNKVMUJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2817696.png)

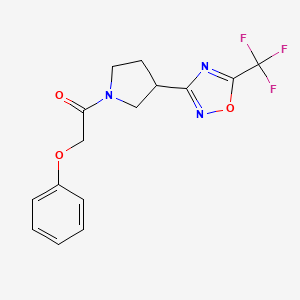
![1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2817702.png)

![3-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2817707.png)
![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide](/img/structure/B2817708.png)
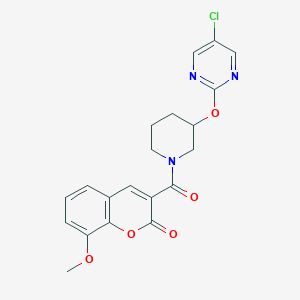
![N-{[4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl]carbonyl}glycine](/img/structure/B2817710.png)
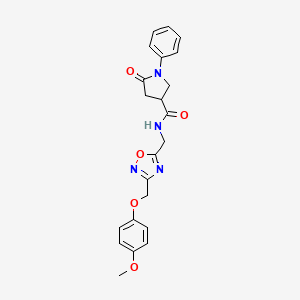
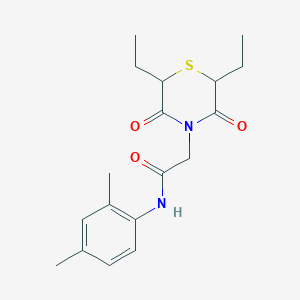
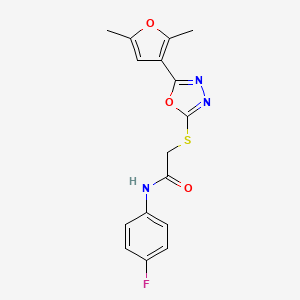
![N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2817717.png)
